molecular formula C8H6N2O7 B181211 4-Methoxy-3,5-dinitrobenzoic acid CAS No. 85365-92-0

4-Methoxy-3,5-dinitrobenzoic acid

Cat. No.: B181211
CAS No.: 85365-92-0
M. Wt: 242.14 g/mol
InChI Key: VBLDFIFEVZSYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O7. It is a derivative of benzoic acid, characterized by the presence of methoxy and nitro groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry and materials science.

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-3,5-dinitrobenzoic acid are certain metal ions, specifically Cu(II), Co(II), and Mn(II) . These metal ions play a crucial role in various biological processes, and their interaction with the compound can lead to significant changes in these processes.

Mode of Action

This compound interacts with its targets through a process known as complexation . In this process, the carboxylate group of the compound acts as a ligand, forming complexes with the metal ions . This interaction leads to the formation of anionic σ-complexes, followed by intermediate complexes .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been examined

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to form complexes with metal ions . Additionally, the presence of other compounds in the environment can potentially interfere with the compound’s interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methoxybenzoic acid. The nitration process involves the reaction of 4-methoxybenzoic acid with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and reaction conditions to achieve high yields and purity. The nitration reaction is optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin and hydrochloric acid.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Reduction: 4-Methoxy-3,5-diaminobenzoic acid.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

4-Methoxy-3,5-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel materials with specific properties.

    Biology and Medicine: Investigated for its potential biological activities and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks nitro groups, making it less reactive in certain chemical reactions.

    3,5-Dinitrobenzoic acid: Lacks the methoxy group, resulting in different electronic properties.

    4-Nitrobenzoic acid: Contains only one nitro group, leading to different reactivity and applications.

Uniqueness

4-Methoxy-3,5-dinitrobenzoic acid is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.

Properties

IUPAC Name

4-methoxy-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c1-17-7-5(9(13)14)2-4(8(11)12)3-6(7)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLDFIFEVZSYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303151
Record name 4-methoxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85365-92-0
Record name NSC156984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-3,5-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of KOH (1.12 g, 20 mmol, 1 equiv) in MeOH (20 ml) at 0° C. was added portionwise 4-chloro-3,5-dinitrobenzoic acid (D23) (4.93 g, 20 mmol, 1 equiv). The resulting mixture was refluxed for 1 h then cooled to room temperature. A second portion of KOH (1.12 g, 20 mmol, 1 equiv) was added and the mixture refluxed for 90 min, cooled to room temperature and diluted with H2O. The aqueous phase was acidified to pH 1 and extracted with AcOEt. The organic phase was dried over MgSO4 and concentrated in vacuo to give crude 4-methoxy-3,5-dinitro-benzoic acid (D24) (4.49 g, 93%) as a light brown solid.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3,5-dinitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3,5-dinitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3,5-dinitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3,5-dinitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3,5-dinitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3,5-dinitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.